Fumonisin B3

Description

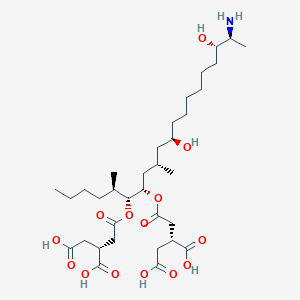

Structure

2D Structure

Properties

IUPAC Name |

(2R)-2-[2-[(5R,6R,7S,9S,11R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H59NO14/c1-5-6-11-21(3)32(49-31(43)19-24(34(46)47)17-29(40)41)27(48-30(42)18-23(33(44)45)16-28(38)39)15-20(2)14-25(36)12-9-7-8-10-13-26(37)22(4)35/h20-27,32,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47)/t20-,21+,22-,23+,24+,25+,26-,27-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCRJSQNWHCGOP-STOIETHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C(CC(C)CC(CCCCCCC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)C[C@@H](CCCCCC[C@@H]([C@H](C)N)O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H59NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

705.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422359-85-0, 136379-59-4 | |

| Record name | Fumonisin B3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1422359-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fumonisin B3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2R)-2-[2-[(5R,6R,7S,9S,11R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fumonisin B3 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumonisin B3 (FB3) is a mycotoxin produced by several species of Fusarium fungi, most notably Fusarium verticillioides and Fusarium proliferatum, which are common contaminants of maize and other grains.[1][2] Structurally similar to sphingoid bases, FB3's primary mechanism of toxicity involves the potent inhibition of ceramide synthase, a critical enzyme in the de novo sphingolipid biosynthesis pathway.[1] This disruption leads to the accumulation of sphinganine and other sphingoid base precursors, triggering a cascade of cellular dysfunctions, including altered cell signaling, impaired cell membrane integrity, and induction of apoptosis.[1] This guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action. Detailed experimental protocols for its extraction, analysis, and cytotoxicity assessment are also presented to support further research and development efforts.

Chemical Structure and Properties

This compound is a complex aminopolyol diesterified with tricarballylic acid moieties. Its core structure consists of a 20-carbon aliphatic chain with multiple hydroxyl groups, an amino group, and two methyl branches.

Table 1: Chemical Identifiers and Nomenclature for this compound

| Identifier | Value |

| IUPAC Name | (2R)-2-[2-[(5R,6R,7S,9S,11R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid[3] |

| Molecular Formula | C₃₄H₅₉NO₁₄[3] |

| CAS Number | 1422359-85-0[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 705.8 g/mol | [3] |

| Appearance | White to off-white powder | [2] |

| Melting Point | Not Available | |

| Boiling Point (Predicted) | 867.0 ± 65.0 °C | |

| Density (Predicted) | 1.22 ± 0.06 g/cm³ | |

| Solubility | DMSO (Very Slightly), Methanol (Slightly) | |

| Soluble in acetonitrile:water (1:1) | [4] | |

| Soluble in ethanol:water (3:7) | [3] |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Data | Details |

| ¹H NMR | The ¹H NMR spectrum of this compound is complex due to the numerous stereocenters and overlapping signals. Key resonances include those of the aliphatic backbone protons, methyl protons, and protons adjacent to hydroxyl and amino groups. Specific chemical shift assignments require advanced 2D NMR techniques for complete elucidation. |

| ¹³C NMR | The ¹³C NMR spectrum reveals 34 distinct carbon signals corresponding to the molecular formula. Characteristic signals include those for the carbonyl carbons of the ester and carboxylic acid groups, carbons bearing hydroxyl and amino groups, and the aliphatic and methyl carbons of the backbone. |

| Mass Spectrometry (ESI-MS/MS) | Electrospray ionization mass spectrometry in positive ion mode typically shows the protonated molecule [M+H]⁺ at m/z 706.5. Collision-induced dissociation (CID) results in characteristic fragmentation patterns, including the neutral loss of the tricarballylic acid moieties and water molecules, as well as cleavage of the carbon backbone. |

Mechanism of Action: Disruption of Sphingolipid Biosynthesis

The primary molecular target of this compound is ceramide synthase (sphinganine N-acyltransferase), a key enzyme in the de novo sphingolipid biosynthesis pathway. Due to its structural analogy to sphinganine, this compound acts as a competitive inhibitor of this enzyme.[5]

The inhibition of ceramide synthase leads to two major consequences:

-

Accumulation of Sphingoid Bases: The upstream substrates, primarily sphinganine and sphingosine, accumulate within the cell.

-

Depletion of Complex Sphingolipids: The downstream synthesis of ceramides and more complex sphingolipids, such as sphingomyelin and glycosphingolipids, is significantly reduced.

This disruption of sphingolipid metabolism has profound effects on cellular function, as sphingolipids are integral components of cell membranes and act as critical signaling molecules involved in regulating cell growth, differentiation, and apoptosis.[6]

Experimental Protocols

Extraction and Purification of this compound from Fusarium Cultures

This protocol outlines the general steps for the extraction and purification of this compound from fungal cultures grown on a solid substrate like corn.

Methodology:

-

Culture: Fusarium species are cultured on a suitable substrate, such as autoclaved corn kernels, for several weeks to allow for mycotoxin production.

-

Extraction: The culture material is homogenized and extracted with a solvent mixture, typically acetonitrile:methanol:water (25:25:50, v/v/v).[7]

-

Filtration: The extract is filtered to remove solid debris.

-

Purification: The crude extract is passed through a strong anion exchange (SAX) solid-phase extraction (SPE) cartridge. The fumonisins, being anionic at neutral pH, bind to the stationary phase.

-

Elution: The cartridge is washed to remove impurities, and the fumonisins are then eluted with a solvent of appropriate ionic strength and pH, such as acetic acid in methanol.

-

Evaporation: The solvent from the eluate is evaporated under reduced pressure to yield the purified fumonisin fraction. Further purification can be achieved using high-performance liquid chromatography (HPLC).

Analysis of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound in various matrices.

Methodology:

-

Sample Preparation: Samples are extracted as described in the previous section or using a simplified extraction for analysis. An internal standard, such as ¹³C-labeled this compound, is often added for accurate quantification.

-

Liquid Chromatography: The extract is injected into an HPLC system equipped with a C18 reverse-phase column. A gradient elution with a mobile phase consisting of acidified water and methanol or acetonitrile is used to separate this compound from other matrix components.[8]

-

Ionization: The eluent from the LC is introduced into the mass spectrometer, where this compound is ionized, typically using positive electrospray ionization (ESI+).

-

Mass Selection (MS1): The first quadrupole (Q1) is set to select the protonated precursor ion of this compound ([M+H]⁺, m/z 706.5).

-

Collision-Induced Dissociation (CID): The selected precursor ions are fragmented in the second quadrupole (Q2), the collision cell, by collision with an inert gas.

-

Fragment Ion Analysis (MS2): The third quadrupole (Q3) separates the resulting fragment ions.

-

Detection and Quantification: Specific fragment ions are monitored for quantification and confirmation.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds like this compound.

Methodology:

-

Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a predetermined density and allowed to attach or stabilize overnight.

-

Treatment: The cell culture medium is replaced with a medium containing various concentrations of this compound. Control wells receive the vehicle solvent.

-

Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours) to allow the toxin to exert its effects.

-

MTT Addition: A sterile MTT solution is added to each well.

-

Formazan Formation: The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent, such as DMSO or acidified isopropanol, is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is calculated as the percentage of the absorbance of treated cells relative to the absorbance of control cells.

Conclusion

This compound represents a significant mycotoxin with well-defined mechanisms of toxicity centered on the disruption of sphingolipid metabolism. This guide provides a comprehensive overview of its chemical and physical properties, alongside detailed experimental protocols essential for its study. The provided workflows and diagrams offer a clear visual representation of key processes, from its molecular mechanism of action to its detection and aotoxicological assessment. A thorough understanding of this compound is crucial for researchers in toxicology, food safety, and drug development to devise strategies for mitigating its adverse health effects and to explore its properties for potential therapeutic applications.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C34H59NO14 | CID 42608358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. MiMeDB: 13C NMR Spectrum (1D, 700 MHz, H2O, predicted) (MMDBc0012428) [mimedb.org]

- 5. Ceramide synthase inhibition by fumonisins: a perfect storm of perturbed sphingolipid metabolism, signaling, and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jfda-online.com [jfda-online.com]

- 8. LC-MS/MS Analysis of Fumonisin B1, B2, B3, and Their Hydrolyzed Metabolites in Broiler Chicken Feed and Excreta - PubMed [pubmed.ncbi.nlm.nih.gov]

Fumonisin B3 Biosynthesis in Fusarium: A Technical Guide

Abstract

Fumonisins are a family of mycotoxins produced by several species of Fusarium fungi, most notably Fusarium verticillioides, a common pathogen of maize. These toxins pose a significant threat to human and animal health, with Fumonisin B1 (FB1) being the most abundant and toxicologically significant. Fumonisin B3 (FB3), a close structural analog and biosynthetic precursor to FB1, is also produced in significant amounts. Understanding the intricate biochemical and genetic pathways governing fumonisin biosynthesis is critical for developing effective strategies to mitigate crop contamination and for potential applications in drug development, such as the development of specific enzyme inhibitors. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, the genetic architecture of the FUM gene cluster, its complex regulatory networks, and detailed protocols for key experimental procedures.

The Fumonisin Biosynthetic Pathway

The biosynthesis of fumonisins is a complex process orchestrated by a series of enzymes encoded by a well-defined gene cluster known as the FUM cluster. The pathway begins with the synthesis of a linear polyketide backbone, which undergoes a series of modifications including condensation with an amino acid, hydroxylations, and esterifications.

The core pathway leading to this compound involves the following key steps:

-

Polyketide Synthesis: The process is initiated by the enzyme polyketide synthase 1 (PKS), encoded by the FUM1 gene. This enzyme catalyzes the formation of a 20-carbon linear polyketide from acetyl-CoA and malonyl-CoA precursors. Strains of F. verticillioides with a disrupted FUM1 gene are unable to produce any detectable levels of fumonisins[1].

-

Condensation with Alanine: The polyketide backbone is then condensed with the amino acid L-alanine. This crucial step is catalyzed by an α-oxoamine synthase encoded by the FUM8 gene, forming the initial amino-polyol structure (2-amino-12,16-dimethyleicosane-3-one)[2].

-

Carbonyl Reduction: The C-3 carbonyl group on the backbone is reduced to a hydroxyl group by a short-chain dehydrogenase/reductase encoded by the FUM13 gene[1].

-

Hydroxylation at C-10: A key hydroxylation event occurs at the C-10 position, catalyzed by a cytochrome P450 monooxygenase encoded by the FUM2 gene. This step is critical for the formation of both FB1 and FB3[3][4][5]. The absence of this hydroxylation leads to the production of Fumonisin B2 (FB2) and B4.

-

Tricarballylic Acid Esterification: Two tricarballylic acid moieties are attached as esters to the C-14 and C-15 hydroxyl groups. This process involves the activities of enzymes encoded by multiple FUM genes, including FUM7, FUM10, FUM11, and FUM14. FUM10 is predicted to be an acyl-CoA synthetase that activates the tricarballylic acid precursor[3].

At this stage, the molecule is This compound (FB3) . It possesses the complete backbone and tricarballylic esters but has not yet undergone the final hydroxylation step that distinguishes it from FB1.

-

Hydroxylation at C-5: The final step in the conversion of FB3 to the more prevalent FB1 is the hydroxylation at the C-5 position. This reaction is catalyzed by a dioxygenase encoded by the FUM3 gene[3]. Therefore, fungal mutants with a non-functional FUM3 gene accumulate FB3 and FB4 but do not produce FB1 or FB2[3].

Visualizing the Biosynthesis Pathway

The following diagram illustrates the core enzymatic steps from the initial polyketide to the formation of this compound and its subsequent conversion to Fumonisin B1.

Genetic Organization: The FUM Gene Cluster

In Fusarium, the genes responsible for secondary metabolite biosynthesis are typically organized into physical clusters. The fumonisin pathway is no exception, with at least 16 co-regulated FUM genes located in a 42.5-kb region on chromosome 1 in F. verticillioides[6][7]. This clustering facilitates the coordinated expression of the genes required for toxin production.

| Gene | Encoded Protein/Enzyme | Role in Biosynthesis |

| FUM1 | Polyketide Synthase (PKS) | Catalyzes the initial step, forming the C20 polyketide backbone[1][8]. |

| FUM2 | Cytochrome P450 Monooxygenase | Catalyzes hydroxylation at C-10[3]. |

| FUM3 | Dioxygenase | Catalyzes hydroxylation at C-5 (converts FB3 to FB1)[3]. |

| FUM6 | Hydroxylase | Catalyzes hydroxylation at C-14 and C-15[9]. |

| FUM7 | Dehydrogenase | Involved in tricarballylic ester formation[3]. |

| FUM8 | α-oxoamine Synthase | Condenses the polyketide with L-alanine[8][9]. |

| FUM10 | Acyl-CoA Synthetase | Activates the tricarballylic acid precursor for esterification[3]. |

| FUM11 | Unknown | Implicated in tricarballylic ester formation[3]. |

| FUM13 | Carbonyl Reductase | Reduces the C-3 carbonyl to a hydroxyl group[1]. |

| FUM14 | Condensation-domain Protein | Involved in tricarballylic ester formation[3][8]. |

| FUM19 | ABC Transporter | Exports fumonisins out of the fungal cell, likely for self-protection[8][9]. |

| FUM21 | Zn(II)2Cys6 Transcription Factor | A positive regulator required for the expression of other FUM genes[6][10][11][12]. |

Regulation of Fumonisin Biosynthesis

Fumonisin production is tightly regulated by a complex network that responds to a variety of environmental and nutritional cues. This regulation occurs primarily at the level of transcription of the FUM genes.

Key Regulatory Factors:

-

FUM21: This gene, located adjacent to FUM1, encodes a pathway-specific Zn(II)2Cys6 transcription factor that is essential for the expression of the other FUM cluster genes. Deletion of FUM21 results in a significant reduction or complete loss of fumonisin production[9][10][11][12].

-

Environmental pH: Fumonisin biosynthesis is highly sensitive to ambient pH. Production is favored under acidic conditions (e.g., pH 5) and repressed under alkaline conditions. This regulation is mediated by the pH-responsive transcription factor PAC1 [1].

-

Nitrogen Availability: Nitrogen limitation is a strong inducer of fumonisin production. In contrast, high levels of readily available nitrogen repress the expression of the FUM cluster. This response is controlled by global nitrogen regulators.

-

Carbon Source: The type and availability of carbon sources also modulate fumonisin synthesis. Complex carbohydrates, such as those found in maize kernels, are potent inducers.

-

Other Regulators: Several other transcription factors and signaling components outside the FUM cluster have been identified as regulators, including ZFR1 (a positive regulator), FCC1 , and G-protein signaling components, indicating a multi-layered control system[1].

Visualizing the Regulatory Network

This diagram illustrates the signaling pathways that converge to control the expression of the FUM gene cluster.

Quantitative Analysis of Fumonisin Production

The production of this compound is highly dependent on environmental conditions. The following tables summarize quantitative data from studies on F. verticillioides, demonstrating the impact of various factors on mycotoxin titers.

Table 1: Effect of Environmental Conditions on Fumonisin Production

| Condition | FB1 (µg/g) | FB2 (µg/g) | FB3 (µg/g) | Notes |

| Temperature | Optimal growth at 25°C, but optimal fumonisin production at 30°C. | |||

| 15°C | ~50 | ~10 | ~5 | FUM1 and FUM21 gene expression is paradoxically highest at this temperature[1][10]. |

| 25°C | ~1500 | ~300 | ~150 | |

| 30°C | ~2500 | ~500 | ~250 | Peak production temperature[1][10]. |

| pH | Production is strongly favored in acidic conditions. | |||

| pH 5 | ~2000 | ~400 | ~200 | Optimal pH for production[1][10]. |

| pH 8 | <10 | <2 | <1 | Production is almost completely repressed[1][10]. |

| Water Activity (aw) | High water activity is required for significant production. | |||

| 0.99 aw | ~2200 | ~450 | ~220 | Optimal water activity[1][10]. |

| 0.95 aw | ~100 | ~20 | ~10 | Production drops sharply as water becomes less available[1][10]. |

Data are representative values adapted from literature and may vary between fungal strains and specific media.

Table 2: Fumonisin Production in Different Culture Media (10 days)

| Medium Type | FB1 (mg/g MDW) | FB2 (mg/g MDW) | FB3 (mg/g MDW) | Notes |

| Liquid PFE Medium | ~38.15 | ~22.94 | ~29.31 | PFE = Pectin-rich fraction from maize. FB3 levels are notably high[13]. |

| Solid NPFE Medium | ~634.11 | ~45.31 | ~60.70 | NPFE = Non-pectin-rich fraction. Demonstrates massive induction on solid media[13]. |

MDW = Mycelium Dry Weight.

Detailed Experimental Protocols

Protocol: Fumonisin Extraction and Quantification by HPLC-MS/MS

This protocol describes a method for the extraction and analysis of fumonisins from fungal cultures or contaminated maize.

1. Sample Preparation and Extraction: a. Grind 5 grams of lyophilized fungal culture or maize sample to a fine powder. b. Transfer the powder to a 50 mL polypropylene centrifuge tube. c. Add 25 mL of extraction solvent (Methanol:Acetonitrile:Water, 1:1:2 v/v/v)[6][11]. d. Vortex vigorously for 2 minutes to ensure thorough mixing. e. Place the tube in an ultrasonic bath for 10 minutes at room temperature to enhance extraction[7]. f. Centrifuge the mixture at 4,000 x g for 10 minutes. g. Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

2. HPLC-MS/MS Analysis: a. Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS). b. Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm) is commonly used[7][11]. c. Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate, pH 3.0[11]. d. Mobile Phase B: Acetonitrile with 0.1% formic acid. e. Gradient Elution:

- 0-1 min: 30% B

- 1-8 min: Linear gradient from 30% to 65% B

- 8-9 min: Linear gradient from 65% to 95% B

- 9-12 min: Hold at 95% B

- 12-13 min: Return to 30% B

- 13-18 min: Column re-equilibration at 30% B f. Flow Rate: 0.5 mL/min. g. Injection Volume: 5 µL. h. Mass Spectrometry:

- Ionization Mode: Electrospray Ionization, Positive (ESI+).

- Scan Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions (Precursor Ion [M+H]+ → Product Ion):

- Fumonisin B1: m/z 722.4 → 334.2

- Fumonisin B2: m/z 706.4 → 336.2

- This compound: m/z 706.4 → 318.2 i. Quantification: Generate a standard curve using certified fumonisin standards and calculate concentrations in the samples based on peak areas.

Protocol: Targeted Gene Deletion via Split-Marker Recombination

This protocol outlines a widely used method for creating targeted gene knockouts in Fusarium to study gene function.

1. Generation of Deletion Cassettes (Fusion PCR): a. Primer Design: Design three sets of primers.

- Flank Primers: Two pairs to amplify ~1 kb regions immediately upstream (5' flank) and downstream (3' flank) of the target gene (e.g., FUM3).

- Marker Primers: One pair to amplify a selectable marker gene (e.g., hygromycin phosphotransferase, hph). The reverse primer for the 5' flank and the forward primer for the 3' flank should have ~20 bp tails complementary to the start and end of the marker gene, respectively. b. PCR Round 1: Perform three separate PCR reactions:

- Amplify the 5' flank from wild-type Fusarium genomic DNA.

- Amplify the 3' flank from wild-type Fusarium genomic DNA.

- Amplify two overlapping fragments of the hph marker gene from a plasmid template. The split occurs within the marker gene. c. PCR Round 2 (Fusion PCR):

- Cassette 1: Combine the 5' flank PCR product and the first part of the hph marker product as templates. Use the outermost 5' flank primer and the internal hph primer to amplify a fused product (5' flank fused to 5' part of hph).

- Cassette 2: Combine the 3' flank PCR product and the second part of the hph marker product. Use the internal hph primer and the outermost 3' flank primer to amplify a second fused product (3' part of hph fused to 3' flank). d. Purification: Purify both final fusion PCR products.

2. Protoplast Formation and Transformation: a. Grow wild-type Fusarium in liquid medium to the early log phase. b. Harvest mycelia and wash with an osmotic stabilizer (e.g., 1.2 M MgSO4). c. Digest the fungal cell walls using a lytic enzyme cocktail (e.g., Driselase, Glucanex) in the osmotic stabilizer to release protoplasts. d. Purify the protoplasts by filtration and centrifugation. e. Resuspend protoplasts in an STC buffer (Sorbitol, Tris-HCl, CaCl2). f. Mix the purified protoplasts with both split-marker DNA cassettes (~5 µg each) and PEG (polyethylene glycol) solution to induce DNA uptake. g. Plate the transformation mix onto regeneration agar containing the appropriate selective agent (e.g., hygromycin) and an osmotic stabilizer.

3. Screening and Confirmation: a. Isolate colonies that grow on the selective medium. b. Perform PCR on genomic DNA from putative transformants using primers that bind outside the original flanking regions and inside the marker gene. A successful deletion will yield a band of a predicted size, while the wild-type locus will not produce a band. c. Confirm the deletion and rule out ectopic integrations using Southern blot analysis.

Visualizing the Experimental Workflow

The following diagram provides a high-level overview of the workflow for analyzing the effect of a gene knockout on this compound production.

Conclusion and Future Directions

The biosynthesis of this compound is a highly regulated and complex process central to the production of the entire family of B-series fumonisins in Fusarium. As the direct precursor to the more potent Fumonisin B1, understanding the enzymes and regulatory factors controlling its formation and subsequent conversion is of paramount importance. The detailed genetic map of the FUM cluster has provided invaluable targets for research aimed at controlling mycotoxin contamination in crops through genetic modification or the application of specific inhibitors. For drug development professionals, the enzymes within this pathway, such as the FUM3 dioxygenase and the FUM8 α-oxoamine synthase, represent potential targets for novel antifungal agents. Future research should focus on elucidating the precise molecular interactions within the regulatory network, characterizing the kinetics of the biosynthetic enzymes, and exploring the role of fumonisins in fungal virulence and inter-microbial competition.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Real-Time RT-PCR assay to quantify the expression of fum1 and fum19 genes from the Fumonisin-producing Fusarium verticillioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Determining the biosynthetic intermediates in the early steps of the fumonisin pathway by use of gene-disruption mutants of Fusarium verticillioides – Toxinology.no [toxinology.no]

- 8. Targeted Gene Replacement in Fungi Using a Split-Marker Approach | Springer Nature Experiments [experiments.springernature.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 12. newprairiepress.org [newprairiepress.org]

- 13. researchgate.net [researchgate.net]

The Unseen Contaminant: A Technical Guide to the Natural Occurrence of Fumonisin B3 in Corn

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumonisin B3 (FB3), a mycotoxin produced predominantly by Fusarium verticillioides and F. proliferatum, is a frequent, yet often overlooked, contaminant of corn and corn-based products worldwide. While its toxicological profile is less characterized than its analogue, Fumonisin B1 (FB1), the co-occurrence and potential synergistic effects with other fumonisins necessitate a thorough understanding of its prevalence and the factors governing its formation. This technical guide provides an in-depth overview of the natural occurrence of FB3 in corn, detailing quantitative data from various global studies. Furthermore, it outlines comprehensive experimental protocols for the detection and quantification of FB3, and visually elucidates the key signaling pathway associated with fumonisin toxicity. This document serves as a critical resource for researchers, scientists, and drug development professionals engaged in food safety, toxicology, and mycotoxin-related research.

Introduction

Mycotoxin contamination of staple food crops poses a significant threat to human and animal health, with fumonisins being a class of particular concern in corn. Among the fumonisin series, this compound often co-exists with the more notorious Fumonisin B1 and B2.[1][2] The primary fungal producers, Fusarium verticillioides and F. proliferatum, are endophytic fungi that can infect corn plants systemically, leading to contamination of the kernels.[3] The presence of FB3 is influenced by a confluence of environmental factors, including temperature, water activity, and insect damage to the crop.[4][5][6] Understanding the prevalence of FB3 is crucial for accurate risk assessment and the development of effective mitigation strategies.

Quantitative Occurrence of this compound in Corn

The concentration of this compound in corn varies significantly based on geographical location, climatic conditions, and agricultural practices. The following table summarizes quantitative data from several studies, providing a global perspective on the natural occurrence of FB3 in corn.

| Year of Study | Geographical Location | No. of Samples | Positive Samples (%) | Mean Concentration (µg/kg) | Concentration Range (µg/kg) | Reference |

| 2024 | USA | Not Specified | 84% | Not Specified | Not Specified | [7] |

| 2024 | Italy | Not Specified | 92% | Not Specified | Not Specified | [7] |

| 2024 | Peru | Not Specified | 88% | Not Specified | Not Specified | [7] |

| 2003 | Santa Catarina, Brazil | 90 | >97% (FB3 detected in all but two samples) | Not individually specified for FB3 | Total Fumonisins (B1+B2+B3): 20 - 18,740 | [1][8] |

| 1996 | Global Collaborative Study | Not Specified | Not Specified | Not individually specified for FB3 | Spiking range for FB3: 100 - 1600 | [9] |

Factors Influencing this compound Production

The production of fumonisins, including FB3, by Fusarium species is intricately linked to environmental and agronomic factors. Key influencing factors include:

-

Temperature: F. verticillioides thrives in warmer temperatures, with optimal growth and fumonisin production occurring in temperate and Mediterranean climates.[5][6]

-

Water Activity (aW): High water activity is conducive to fungal growth and mycotoxin production. Drought stress followed by warm, wet conditions during the silking stage of corn development can exacerbate contamination.[5][10]

-

Insect Damage: Wounds created by ear-feeding insects provide an entry point for fungal spores, leading to increased fungal colonization and mycotoxin accumulation.[4]

-

Hybrid Susceptibility: The genetic makeup of the corn hybrid can influence its susceptibility to Fusarium infection and subsequent fumonisin contamination.[4]

-

Storage Conditions: Improper storage of corn with high moisture content can lead to continued fungal growth and an increase in fumonisin levels.[11]

Experimental Protocols for this compound Analysis

Accurate detection and quantification of this compound are paramount for research and regulatory purposes. The following sections detail the methodologies for three common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound in a corn matrix.

Principle: This method involves extraction of fumonisins from a ground corn sample, followed by a clean-up step to remove interfering matrix components. The fumonisins are then derivatized to enable fluorescence detection and quantified by reversed-phase HPLC.

Methodology:

-

Sample Preparation:

-

Grind a representative corn sample to a fine powder (e.g., to pass a 40-mesh sieve).

-

Weigh 50 g of the ground sample into a blender jar.

-

Add 100 mL of methanol:water (3:1, v/v) extraction solvent.

-

Blend at high speed for 3 minutes.

-

Filter the extract through a fluted filter paper.

-

-

Immunoaffinity Column (IAC) Cleanup:

-

Dilute a portion of the filtered extract with phosphate-buffered saline (PBS).

-

Pass the diluted extract through a Fumonisin-specific immunoaffinity column at a slow, steady flow rate.

-

Wash the column with PBS to remove unbound matrix components.

-

Elute the fumonisins from the column with methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the dried residue in 200 µL of acetonitrile:water (1:1, v/v).

-

To 50 µL of the reconstituted sample, add 200 µL of o-phthaldialdehyde (OPA) reagent.

-

Mix and allow the reaction to proceed for a specific time (typically 1-3 minutes) before injection.

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and 0.1 M sodium phosphate buffer (pH 3.3).

-

Flow Rate: 1.0 mL/min.

-

Detector: Fluorescence detector with excitation at 335 nm and emission at 440 nm.

-

Quantification: Compare the peak area of the FB3 derivative in the sample to that of a certified FB3 standard.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To provide highly sensitive and specific quantification of this compound.

Principle: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This method often requires minimal sample cleanup and no derivatization.

Methodology:

-

Sample Extraction:

-

Weigh 5 g of the ground corn sample into a 50 mL centrifuge tube.

-

Add 20 mL of an extraction solvent, typically a mixture of acetonitrile, water, and an acid (e.g., 70% acetonitrile with 0.1% formic acid).

-

Vortex or shake vigorously for a specified time (e.g., 30 minutes).

-

Centrifuge the sample to pellet the solid material.

-

-

Dilution and Filtration:

-

Take an aliquot of the supernatant and dilute it with the initial mobile phase.

-

Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial.

-

-

LC-MS/MS Analysis:

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column suitable for mycotoxin analysis.

-

Mobile Phase: A gradient elution using water and methanol or acetonitrile, both typically containing a small percentage of formic acid or ammonium acetate to improve ionization.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Monitor for specific precursor-to-product ion transitions for FB3 in Multiple Reaction Monitoring (MRM) mode.

-

Quantification: Use a matrix-matched calibration curve prepared with certified FB3 standards.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: A rapid screening method for the detection of fumonisins.

Principle: This is a competitive immunoassay where fumonisins in the sample compete with a labeled fumonisin conjugate for a limited number of antibody binding sites coated on a microtiter plate. The amount of bound enzyme conjugate is inversely proportional to the concentration of fumonisins in the sample.

Methodology:

-

Sample Extraction:

-

Extract a known weight of the ground corn sample with a methanol:water solution as per the kit manufacturer's instructions.

-

Filter the extract.

-

-

Assay Procedure (General Steps):

-

Add standards and prepared sample extracts to the antibody-coated wells.

-

Add the fumonisin-enzyme conjugate to the wells.

-

Incubate for a specified time to allow for competitive binding.

-

Wash the wells to remove unbound reagents.

-

Add a substrate solution, which reacts with the bound enzyme to produce a color.

-

Stop the reaction after a specific time.

-

Read the absorbance of each well using a microplate reader at the specified wavelength.

-

-

Data Analysis:

-

Construct a standard curve by plotting the absorbance of the standards against their concentrations.

-

Determine the concentration of fumonisins in the samples by interpolating their absorbance values on the standard curve. Note that most ELISA kits for fumonisins are calibrated for total fumonisins or have varying cross-reactivity with different analogues, including FB3.[10]

-

Signaling Pathways and Experimental Workflows

Fumonisins, including FB3, exert their toxicity primarily through the disruption of sphingolipid metabolism.[5][12] They are potent inhibitors of the enzyme ceramide synthase, leading to an accumulation of sphinganine and a depletion of complex sphingolipids. This disruption affects various cellular processes, including cell signaling, growth, and apoptosis.

Caption: this compound inhibits ceramide synthase, disrupting sphingolipid metabolism.

The following diagram illustrates a general workflow for the analysis of this compound in corn samples.

Caption: General workflow for the analysis of this compound in corn.

Conclusion

The natural occurrence of this compound in corn is a global issue with significant implications for food safety and public health. This technical guide has provided a comprehensive overview of the prevalence of FB3, the factors influencing its production, and detailed methodologies for its analysis. The provided experimental protocols and visual workflows serve as practical resources for the scientific community. Continued research into the toxicology of FB3 and its co-occurrence with other mycotoxins is essential for refining risk assessments and ensuring the safety of the global food supply. The methodologies and information presented herein are intended to support these critical research and monitoring efforts.

References

- 1. A Review of the Mycotoxin Family of Fumonisins, Their Biosynthesis, Metabolism, Methods of Detection and Effects on Humans and Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Fumonisin Toxicity and Mechanism of Action: Overview and Current Perspectives [jstage.jst.go.jp]

- 6. academic.oup.com [academic.oup.com]

- 7. Measurement of Fumonisins in Maize Using a Portable Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Detection of Fumonisins in Fusarium Cultures, Corn, and Corn Products by Polyclonal Antibody-Based ELISA: Relation to Fumonisin B1 Detection by Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Corn and Feed Mycotoxin Fumonisins ELISA Test Kit [mzfoodtest.com]

- 12. Mechanism of Fumonisin Toxicity and Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond Fusarium verticillioides: A Technical Guide to Other Fumonisin B3 Producing Fungi

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the landscape of fungal species, beyond the well-documented Fusarium verticillioides, that are known producers of the mycotoxin fumonisin B3 (FB3). This document provides a comprehensive overview of these fungi, quantitative data on their FB3 production, detailed experimental protocols for analysis, and a look into the biosynthetic pathways. This guide is intended to serve as a valuable resource for researchers and professionals in mycotoxicology, fungal genetics, and drug development.

This compound Producing Fungi: An Overview

While Fusarium verticillioides is the most prominent producer of fumonisins, several other fungal species, primarily within the Fusarium and Aspergillus genera, have been identified as capable of synthesizing these mycotoxins. Notably, significant production of this compound has been predominantly reported in various species of Fusarium.

Key this compound Producing Species:

-

Fusarium proliferatum : This species is a significant producer of fumonisins, including FB3, and is frequently found co-contaminating maize with F. verticillioides.[1][2] The production levels of FB3 by F. proliferatum can be substantial, though they are often lower than that of fumonisin B1 (FB1) and fumonisin B2 (FB2).[1][2]

-

Other Fusarium Species : Several other species within the Fusarium genus have been reported to produce fumonisins, with the potential for FB3 synthesis. These include Fusarium nygamai, Fusarium dlamini, Fusarium napiforme, and Fusarium oxysporum.[2][3]

-

Aspergillus niger : While certain strains of Aspergillus niger are known to produce fumonisins, their profile is dominated by FB2, with some reports of FB4 and FB6 production.[4][5] Current scientific literature indicates a lack of significant evidence for FB3 production by A. niger.[6]

-

Aspergillus welwitschiae : Similar to A. niger, this species has been identified as a producer of fumonisins, primarily FB2.

-

Tolypocladium Species : The genus Tolypocladium, which includes species like Tolypocladium inflatum, Tolypocladium cylindrosporum, and Tolypocladium geodes, has been shown to produce fumonisins B2 and B4.[7][8] However, there is currently no specific quantitative data available for FB3 production by this genus.

Quantitative Data on this compound Production

The following table summarizes the quantitative data for this compound production by fungal species other than Fusarium verticillioides, as reported in the scientific literature.

| Fungal Species | Strain(s) | Substrate/Medium | This compound Concentration (mg/kg or µg/mL) | Reference(s) |

| Fusarium proliferatum | Twelve strains isolated from wheat, oat, and maize | Grain culture | 6 - 588 mg/kg | [1] |

| Fusarium proliferatum | Not specified | Corn or rice culture | Typically 3-8% of total fumonisins | [2] |

| Fusarium proliferatum | Strain KF 3360 | Liquid medium | Up to ~0.5 µg/mL (estimated from graph) | [9] |

Experimental Protocols

Screening of Fungi for this compound Production

A general workflow for screening fungal isolates for the production of this compound is outlined below.

Detailed Steps:

-

Fungal Inoculation and Culture :

-

Inoculate the fungal isolate onto a suitable solid or liquid medium. Common media include Potato Dextrose Agar (PDA), Yeast Extract Sucrose (YES) agar, or Czapek Yeast Extract Broth with 5% NaCl (CYBS).[6]

-

Incubate the cultures for a period of 7 to 21 days at a temperature between 25°C and 28°C.[6][10]

-

-

Extraction of Fumonisins :

-

For solid media, agar plugs can be excised from the culture plate. For liquid media, the mycelium and filtrate can be separated.

-

Extract the fumonisins using a suitable solvent mixture, such as acetonitrile/water (e.g., 85:15 v/v) with a small percentage of formic acid.[11]

-

The mixture should be homogenized or shaken vigorously.

-

-

Sample Cleanup :

-

Centrifuge the extract to pellet solid debris.

-

Pass the supernatant through a solid-phase extraction (SPE) cartridge, such as a strong anion exchange (SAX) cartridge, to remove interfering compounds.[12]

-

Elute the fumonisins from the SPE cartridge.

-

-

LC-MS/MS Analysis :

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

LC-MS/MS Method for this compound Quantification

The following provides a general protocol for the quantification of this compound using LC-MS/MS.

-

Chromatographic Separation :

-

Mass Spectrometry Detection :

-

Ionization Mode : Electrospray ionization (ESI) in positive mode.[15]

-

Analysis Mode : Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.

-

Quantification : A calibration curve is generated using certified this compound reference standards.

-

Fumonisin Biosynthesis Pathway and its Regulation

The biosynthesis of fumonisins is governed by a cluster of genes, collectively known as the FUM gene cluster. While the core pathway is conserved among producing fungi, there are notable differences, particularly between Fusarium and Aspergillus species.

Key Features of the Fumonisin Biosynthesis Pathway:

-

Polyketide Backbone Synthesis : The pathway is initiated by a polyketide synthase (PKS), encoded by the FUM1 gene, which synthesizes the initial carbon backbone of the fumonisin molecule.

-

Amino Group Addition : An aminotransferase, encoded by FUM8, adds an amino group from alanine to the polyketide chain.

-

Hydroxylation Events : A series of hydroxylation steps, catalyzed by enzymes encoded by genes such as FUM3 and FUM6, add hydroxyl groups at specific positions on the molecule. The presence and position of these hydroxyl groups differentiate the various fumonisin analogs.

-

Esterification : Tricarballylic acid moieties are attached to the hydroxyl groups through esterification, a process involving multiple enzymes.

Regulatory Mechanisms:

The expression of the FUM gene cluster is tightly regulated. In Fusarium, a pathway-specific transcription factor encoded by FUM21 plays a crucial role in activating the expression of other FUM genes.[16] Additionally, global regulators, such as the velvet complex protein FvVE1 in F. verticillioides, are also involved in modulating fumonisin production.[16]

Differences between Fusarium and Aspergillus :

A key difference in the FUM gene cluster between Fusarium and Aspergillus niger is the absence of a FUM2 homolog in A. niger.[17][18] In Fusarium, the FUM2 gene is responsible for hydroxylation at the C-10 position, which is a characteristic feature of FB1 and FB3. The lack of this gene in A. niger explains why this species predominantly produces FB2, which lacks the C-10 hydroxyl group.[17]

Conclusion

While Fusarium verticillioides remains the primary focus of fumonisin research, this guide highlights the importance of considering other fungal species, particularly Fusarium proliferatum, as significant producers of this compound. The provided quantitative data, experimental protocols, and insights into the biosynthetic pathways offer a valuable foundation for researchers and professionals working to understand and mitigate the risks associated with fumonisin contamination. Further research is warranted to fully elucidate the FB3 production capabilities of Tolypocladium and other fungal genera and to explore the intricate regulatory networks governing fumonisin biosynthesis in these organisms.

References

- 1. The toxin-producing ability of Fusarium proliferatum strains isolated from grain - Gavrilova - Acta Naturae [actanaturae.ru]

- 2. Production of Fumonisin Analogs by Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of temperature and water activity on the production of fumonisins by Aspergillus niger and different Fusarium species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fumonisin and ochratoxin production in industrial Aspergillus niger strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. Fumonisin-production by Aspergillus section Nigri isolates from Japanese Foods and Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Production of fumonisins B2 and B4 in Tolypocladium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. lcms.cz [lcms.cz]

- 12. Inter-laboratory study of an LC-MS/MS method for simultaneous determination of fumonisin B1, B2 and B3 in corn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. agilent.com [agilent.com]

- 15. agilent.com [agilent.com]

- 16. FvVE1 Regulates Biosynthesis of Fumonisins and Fusarins in Fusarium verticillioides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Item - Comparison of the fumonisin biosynthetic gene (FUM) cluster in F. fujikuroi, F. verticillioides, F. oxysporum and Aspergillus niger. - Public Library of Science - Figshare [plos.figshare.com]

In Vivo Toxicological Profile of Fumonisin B3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumonisin B3 (FB3) is a mycotoxin produced by Fusarium species, commonly contaminating maize and other cereal grains alongside its more studied analogues, Fumonisin B1 (FB1) and Fumonisin B2 (FB2). While FB1 is the most prevalent and generally considered the most toxic, FB3 contributes to the overall toxic burden and exhibits a similar toxicological profile, primarily characterized by hepato- and nephrotoxicity. The principal mechanism of action for fumonisins is the inhibition of ceramide synthase, a critical enzyme in sphingolipid biosynthesis. This disruption leads to an accumulation of sphinganine and sphingosine, impacting various cellular processes, including signaling, growth, and apoptosis. This technical guide provides a comprehensive overview of the in vivo toxicological profile of this compound, summarizing available quantitative data, detailing experimental protocols from key studies, and visualizing the core mechanisms and experimental workflows. Due to the limited number of studies focusing solely on FB3, this guide draws upon comparative studies with FB1 and FB2 to provide a thorough understanding of its in vivo effects.

Introduction

Fumonisins are a group of mycotoxins that pose a significant threat to both human and animal health.[1] Among the B-series fumonisins, Fumonisin B1 (FB1) has been the primary focus of toxicological research due to its higher prevalence and potency.[1] However, this compound (FB3) is also a frequent contaminant of agricultural commodities and contributes to the overall mycotoxin exposure.[1] Understanding the specific toxicological properties of FB3 is crucial for accurate risk assessment and the development of effective mitigation strategies. This guide synthesizes the current knowledge on the in vivo effects of FB3, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Quantitative Toxicological Data

Quantitative data on the in vivo toxicity of this compound is limited, with most studies providing comparative data alongside FB1 and FB2. A definitive oral LD50 for FB3 in rodents has not been established in the reviewed literature. The available data is summarized in the tables below.

Table 1: Comparative in Vivo Toxicity of Fumonisins

| Species | Fumonisin Analogue | Route of Administration | Key Findings | Reference |

| Chicken Embryo | FB1, FB2, FB3 | Injection into air cell | FB1 was the most toxic. At a dose of 16 µ g/egg , FB1, FB2, and FB3 caused varying levels of embryonic mortality.[2] | |

| Male Sprague-Dawley Rats | FB2 and FB3 (from culture material) | Oral (in feed) | Both FB2 and FB3 induced hepato- and nephrotoxicity, similar to FB1. Effects included decreased body weight gain and apoptosis of hepatocytes and kidney tubular epithelium. | [3] |

| Ponies | FB2 and FB3 (from culture material) | Oral (in feed) | At 75 mg/kg of feed, both FB2 and FB3 led to increased free sphinganine concentrations in the liver and kidney.[4] |

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Provisional Maximum Tolerable Daily Intake (PMTDI) for Fumonisins

| Parameter | Value | Species | Basis | Reference |

| Group PMTDI (FB1, FB2, FB3) | 2 µg/kg body weight/day | Humans | Based on the NOEL for renal toxicity in rats for FB1 and the similar toxicological profiles of FB2 and FB3.[4] | |

| Overall NOEL (renal toxicity) | 0.2 mg/kg body weight/day | Rats | Primarily based on studies with Fumonisin B1.[4] |

Mechanism of Action: Disruption of Sphingolipid Metabolism

The primary mechanism of toxicity for all fumonisins, including FB3, is the competitive inhibition of the enzyme ceramide synthase (sphinganine N-acyltransferase).[5] This enzyme is crucial for the acylation of sphinganine and sphingosine to form ceramides, which are the backbone of most sphingolipids.

The inhibition of ceramide synthase by this compound leads to two major consequences:

-

Accumulation of Sphingoid Bases: The substrates of the enzyme, primarily sphinganine and to a lesser extent sphingosine, accumulate within the cell.

-

Depletion of Complex Sphingolipids: The downstream products, including ceramides, sphingomyelin, and complex glycosphingolipids, are depleted.

This disruption of sphingolipid homeostasis affects numerous cellular functions, as sphingolipids are integral components of cell membranes and are involved in signal transduction pathways that regulate cell growth, differentiation, and apoptosis. The accumulation of sphinganine is a key biomarker of fumonisin exposure.

Caption: this compound inhibits ceramide synthase, disrupting sphingolipid metabolism.

Experimental Protocols

Detailed experimental protocols for in vivo studies focusing solely on this compound are scarce. The following protocols are based on comparative studies that included FB3.

In Vivo Hepato- and Nephrotoxicity Study in Rats

This protocol is adapted from a study comparing the effects of FB2 and FB3 from F. moniliforme culture materials.

-

Animal Model: Male Sprague-Dawley rats.

-

Housing: Animals are housed in environmentally controlled conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Dietary Preparation:

-

Control Group: Fed a standard rodent diet with no detectable fumonisins.

-

Treatment Groups: this compound-containing culture material is incorporated into the basal diet to achieve specific dietary concentrations (e.g., low, mid, and high doses).

-

-

Dose Administration: The test diets are provided to the respective groups for a specified period (e.g., 3 weeks).

-

Endpoints Monitored:

-

General Health: Daily observation for clinical signs of toxicity.

-

Body Weight: Measured at regular intervals.

-

Serum Chemistry: Blood samples are collected for analysis of markers of liver (e.g., ALT, AST) and kidney (e.g., BUN, creatinine) function.

-

Sphingolipid Analysis: Liver and kidney tissues are collected to measure the sphinganine to sphingosine (Sa/So) ratio as a biomarker of exposure.

-

Histopathology: Liver and kidney tissues are fixed, processed, and examined microscopically for pathological changes, such as apoptosis and necrosis.

-

Caption: Workflow for an in vivo oral toxicity study of this compound in rats.

Embryotoxicity Study in Chicken Embryos

This protocol is based on a study comparing the toxicity of FB1, FB2, and FB3 in a chicken embryo model.[2]

-

Animal Model: Fertile chicken eggs.

-

Incubation: Eggs are incubated at a controlled temperature and humidity.

-

Toxin Preparation: Purified this compound is dissolved in a suitable solvent (e.g., sterile water).

-

Dose Administration: At a specific time point during incubation (e.g., 72 hours), a defined dose of FB3 solution is injected into the air cell of the eggs.

-

Endpoints Monitored:

-

Mortality: Embryonic mortality is recorded daily.

-

Gross Pathology: At the end of the incubation period, surviving and dead embryos are examined for gross developmental abnormalities and signs of toxicity, such as hemorrhages.

-

Toxicokinetics (Absorption, Distribution, Metabolism, Excretion)

-

Absorption: Oral absorption is expected to be poor.

-

Distribution: After absorption, fumonisins are distributed to various tissues, with the liver and kidneys being the primary sites of accumulation.[6]

-

Metabolism: Fumonisins are not extensively metabolized in vivo.

-

Excretion: The majority of ingested fumonisin is excreted unchanged in the feces, with a very small percentage eliminated in the urine.[6]

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified Fumonisin B1 as a Group 2B carcinogen, possibly carcinogenic to humans.[1] While specific carcinogenicity studies on this compound are lacking, its structural similarity to FB1 and its ability to induce similar cellular damage, including apoptosis and regenerative cell proliferation, suggest a potential for carcinogenicity.

Conclusion

The in vivo toxicological profile of this compound is characterized by hepato- and nephrotoxicity, stemming from its primary mechanism of action: the inhibition of ceramide synthase and subsequent disruption of sphingolipid metabolism. While it is generally considered less potent than Fumonisin B1, its co-occurrence with other fumonisins necessitates its inclusion in risk assessments. A significant data gap exists regarding specific quantitative toxicity values (e.g., LD50, NOAEL, LOAEL) and detailed toxicokinetic parameters for FB3 alone. Future research should focus on isolating the toxicological effects of FB3 to provide a more precise understanding of its contribution to the overall health risks associated with fumonisin contamination in food and feed. For now, a precautionary approach that considers the collective toxicity of all fumonisins, as reflected in the group PMTDI, is warranted.

References

- 1. A Review of the Mycotoxin Family of Fumonisins, Their Biosynthesis, Metabolism, Methods of Detection and Effects on Humans and Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The toxicity of fumonisin B1, B2, and B3, individually and in combination, in chicken embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 4. ec.europa.eu [ec.europa.eu]

- 5. Fumonisins B3 - Mycotoxins (Vibrant America) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. An overview of rodent toxicities: liver and kidney effects of fumonisins and Fusarium moniliforme - PMC [pmc.ncbi.nlm.nih.gov]

Stability of Fumonisin B3 Under Diverse pH and Temperature Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of Fumonisin B3 (FB3) under various pH and temperature conditions. Fumonisins, mycotoxins produced primarily by Fusarium species, are common contaminants in maize and maize-based products, posing significant health risks to humans and animals. Understanding the stability of these toxins is crucial for developing effective mitigation strategies during food processing and for accurate risk assessment. While much of the existing research has focused on Fumonisin B1 (FB1) and Fumonisin B2 (FB2), this guide synthesizes the available data for FB3 and the broader Fumonisin B group, offering valuable insights for professionals in research, food safety, and drug development. It is important to note that specific quantitative data for this compound is limited, and therefore, some of the presented data pertains to the Fumonisin B group as a whole. No specific signaling pathways related to the stability of this compound were identified in the reviewed literature.

Data on this compound Stability

The stability of fumonisins is influenced by several factors, including temperature, pH, moisture content, and the food matrix. Generally, fumonisins are considered heat-stable, with significant degradation occurring only at temperatures above 150°C.[1][2] The degradation process often involves the hydrolysis of the two tricarballylic acid (TCA) side chains.

Thermal Stability of Fumonisin B Group in a Food Matrix

The following table summarizes the stability of the Fumonisin B group (FB1 and FB2, with limited data on FB3) in maize dough baked at different temperatures. The data indicates that fumonisins are relatively stable at lower baking temperatures, with more significant degradation observed above 220°C.[3][4]

| Temperature (°C) | pH | Fumonisin B Group % Change (FB1+FB2) | Notes |

| 100 - 220 | 5.5 | +18% to -9% | Fumonisins were found to be most stable at this pH.[3] |

| 100 - 250 | 3.5, 5.5, 7.5 | Within ±40% | A slight degradation trend was observed above 220°C.[3] |

| > 175 | Not specified | >90% loss | Significant losses occur at higher temperatures.[5] |

| ≤ 125 | Not specified | 25-30% loss | Lower temperatures result in minimal degradation.[5] |

Influence of pH on Fumonisin B Stability in an Aqueous System

The pH of the medium plays a critical role in the stability of fumonisins. The following table illustrates the effect of pH on the degradation of FB1 and FB2 in an aqueous buffer after 60 minutes at 150°C.

| pH | Fumonisin B1 Loss (%) | Fumonisin B2 Loss (%) |

| 4 | 80-90% | 80-90% |

| 7 | 18-30% | 18-30% |

| 10 | 40-52% | 40-52% |

Data from Jackson et al., 1996 as cited in various sources.

Enzymatic Degradation of this compound

While thermal and pH-driven degradation data for FB3 is scarce, a study on enzymatic degradation provides specific quantitative data.

| Enzyme System | pH | Temperature (°C) | Time (h) | This compound Degradation (%) |

| Laccase-mediator system (Lac-W-ABTS) | 7.0 | 40 | 24 | 78.24% |

This data demonstrates that enzymatic methods can be effective in degrading this compound under specific conditions.[1]

Experimental Protocols

This section outlines a general experimental protocol for assessing the stability of this compound in a food matrix, based on methodologies described in the scientific literature.[6][7]

Sample Preparation

-

Matrix Selection: Choose a relevant food matrix (e.g., maize flour, cornmeal). If the matrix is not naturally contaminated, it can be spiked with a known concentration of this compound standard.

-

Homogenization: Ensure the matrix is finely ground and homogenized to guarantee uniform distribution of the toxin.

-

pH Adjustment: Prepare buffers at the desired pH levels (e.g., 3.5, 5.5, 7.5) using appropriate reagents (e.g., phosphate buffers).

-

Dough/Slurry Preparation: Mix the homogenized matrix with the prepared buffers to form a dough or slurry of consistent moisture content.

Incubation and Treatment

-

Aliquoting: Divide the prepared samples into aliquots for each temperature and time point to be tested.

-

Thermal Treatment: Place the aliquots in a temperature-controlled environment (e.g., oven, water bath) set to the desired temperatures (e.g., 100°C, 150°C, 200°C, 250°C).

-

Time Points: Remove samples at predetermined time intervals (e.g., 15 min, 30 min, 60 min) to assess the degradation kinetics.

-

Control Samples: Maintain untreated (room temperature) and un-spiked samples as controls.

Extraction of Fumonisins

-

Extraction Solvent: Prepare an appropriate extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 50:50:0 v/v/v or with slight variations).

-

Extraction Procedure:

-

Add the extraction solvent to the treated and control samples.

-

Homogenize the mixture using a high-speed blender or shaker for a defined period (e.g., 30 minutes).

-

Centrifuge the mixture to separate the solid and liquid phases.

-

Collect the supernatant for cleanup.

-

Cleanup of Extracts

-

Solid-Phase Extraction (SPE): Use SPE cartridges (e.g., C18, strong anion exchange - SAX) to remove interfering matrix components.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the extract onto the cartridge.

-

Wash the cartridge with a mild solvent to remove impurities.

-

Elute the fumonisins with a stronger solvent (e.g., methanol/acetic acid).

-

-

Immunoaffinity Columns (IAC): For higher specificity, use immunoaffinity columns containing antibodies specific to fumonisins.

Quantification of this compound

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common methods for fumonisin analysis.[7][8]

-

Derivatization (for HPLC-FLD): Fumonisins lack a native chromophore, requiring derivatization with a fluorescent reagent such as o-phthaldialdehyde (OPA) before injection into the HPLC system.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., sodium phosphate buffer with pH adjustment).

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: Fluorescence detector (excitation ~335 nm, emission ~440 nm) or a mass spectrometer in multiple reaction monitoring (MRM) mode.

-

-

Quantification: Calculate the concentration of this compound in the samples by comparing the peak areas with those of a calibration curve prepared from certified this compound standards.

Visualizations

Experimental Workflow for this compound Stability Assessment

Caption: Experimental workflow for this compound stability assessment.

Hydrolysis of this compound

Caption: Hydrolysis pathway of this compound.

References

- 1. High-efficiency detoxification of fumonisin B1, B2 and B3 by laccase Lac-W with ABTS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Effects of pH and Temperature on the Stability of Fumonisins in Maize Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stability of fumonisins in food processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of thermal processing on the stability of fumonisins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Co-occurrence of Fumonisin B1, B2, and B3 in Food Commodities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumonisins are a group of mycotoxins produced predominantly by Fusarium verticillioides and Fusarium proliferatum, fungal species that commonly contaminate maize and other cereal crops worldwide. Among the various fumonisin analogues, Fumonisin B1 (FB1), Fumonisin B2 (FB2), and Fumonisin B3 (FB3) are the most prevalent in naturally contaminated food and feed.[1] Due to their structural similarity to sphingoid bases, fumonisins disrupt sphingolipid metabolism, a fundamental cellular process. This disruption is the primary mechanism behind their associated toxicities, which include carcinogenic and teratogenic effects.[1][2] FB1 is considered the most toxic of the three.[1] This technical guide provides a comprehensive overview of the co-occurrence of FB1, FB2, and FB3 in various food commodities, details the analytical methodologies for their detection, and illustrates their primary mechanism of action.

Co-occurrence and Concentration Levels in Food Commodities

Fumonisins B1, B2, and B3 frequently co-contaminate a variety of cereal-based food products. The concentration and prevalence of these mycotoxins can vary significantly depending on the commodity, geographical region, and environmental conditions during the growing and storage seasons. Maize and maize-based products are the most significantly affected commodities.

Table 1: Co-occurrence of Fumonisin B1, B2, and B3 in Maize and Maize-Based Products

| Food Commodity | FB1 Concentration (µg/kg) | FB2 Concentration (µg/kg) | FB3 Concentration (µg/kg) | Region/Country | Reference(s) |

| Nixtamalized Maize | 79 - 1589 (mean: 488) | 24 - 524 (mean: 225) | Not Reported | Mexico City | [3] |

| Maize | 50 - 17690 | 50 - 5240 | Not Reported | Brazil | [4] |

| Maize | 0.20 - 5.90 mg/kg | 0.09 - 0.74 mg/kg | Not Reported | Spain | [5] |

| Corn Products | Mean: 268.3 | Mean: 53.7 | Mean: 47.2 | China | [6] |

| Maize Flour | 26 - 1102 (mean: 498) | Not Reported | Not Reported | Indonesia | [7] |

| Maize Grits | Mean: 118.1 | Mean: 37.3 | Mean: 17.9 | Not Specified | [8] |

Table 2: Co-occurrence of Fumonisin B1, B2, and B3 in Wheat, Rice, and Other Cereal Products

| Food Commodity | FB1 Concentration (µg/kg) | FB2 Concentration (µg/kg) | FB3 Concentration (µg/kg) | Region/Country | Reference(s) |

| Wheat | 0.16 - 680.44 | Not Reported | Not Reported | Argentina | [9] |

| Durum Wheat | 0.15 - 1304.39 | Not Reported | Not Reported | Argentina | [9] |

| Wheat Flour | 0.3 - 34.6 | Not Detected | Not Detected | China | [6] |

| Rice | Mean: 21.59 µg/g | Not Reported | Not Reported | Iran | [10] |

| Breakfast Cereals | 6.2 - 228 | Not Reported | Not Reported | Morocco | [7][11] |

| Infant Cereals | 2 - 449 | 2 - 229 | 6 - 105 | Spain | [12] |

Experimental Protocols: Simultaneous Detection by LC-MS/MS

The simultaneous analysis of FB1, FB2, and FB3 is most commonly and accurately achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, allowing for the precise quantification of each analogue in complex food matrices.

Sample Preparation

A robust sample preparation protocol is crucial for accurate fumonisin analysis. The following is a generalized workflow based on established methods.[13][14]

Detailed Steps:

-

Homogenization: Grind a representative portion of the food commodity to a fine powder.

-

Extraction: Weigh 5 g of the homogenized sample into a centrifuge tube. Add 20 mL of an extraction solvent, typically a mixture of acetonitrile and water (e.g., 80:20 v/v). Shake vigorously for 60 minutes.[15]

-

Centrifugation and Filtration: Centrifuge the extract at approximately 4000 rpm for 5 minutes. Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE).[14]

-

Immunoaffinity Column (IAC) Cleanup: Dilute the filtered extract with a phosphate-buffered saline (PBS) solution. Pass the diluted extract through an immunoaffinity column specific for fumonisins. This step selectively binds the fumonisins, separating them from matrix interferences.[13]

-

Washing and Elution: Wash the IAC with water or a mild buffer to remove any remaining impurities. Elute the bound fumonisins with methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

The separation of FB1, FB2, and FB3 is typically achieved using a C18 reversed-phase column.

-

Column: A C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.[14]

-

Mobile Phase: A gradient elution is employed using two mobile phases:

-

Gradient Program: A typical gradient starts with a high percentage of Mobile Phase A, which is gradually decreased as the percentage of Mobile Phase B increases over the course of the run to elute the fumonisins. A common run time is around 10 minutes.[1]

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is generally used.[1][17]

-

Column Temperature: The column is typically maintained at a constant temperature, for example, 40°C.[1]

Tandem Mass Spectrometry (MS/MS) Parameters

Detection and quantification are performed using a tandem mass spectrometer, usually a triple quadrupole, operating in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each fumonisin analogue and their corresponding stable isotope-labeled internal standards.

Table 3: Example MRM Transitions for Fumonisin Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Fumonisin B1 | 722.4 | 334.2 |

| 352.2 | ||

| Fumonisin B2 | 706.4 | 336.2 |

| 318.2 | ||

| This compound | 706.4 | 336.2 |

| 318.2 | ||

| ¹³C₃₄-FB1 (Internal Standard) | 756.4 | 359.2 |

Note: Specific transitions and collision energies should be optimized for the instrument in use.

Mechanism of Action: Disruption of Sphingolipid Metabolism

The primary toxic mechanism of fumonisins is the inhibition of the enzyme ceramide synthase (sphinganine N-acyltransferase).[2] This enzyme is critical for the de novo sphingolipid biosynthesis pathway. By inhibiting this enzyme, fumonisins cause an accumulation of the sphingoid bases sphinganine and sphingosine, and a depletion of complex sphingolipids. This disruption of sphingolipid metabolism has downstream effects on various cellular processes, including cell growth, differentiation, and apoptosis, which are thought to underlie the carcinogenic properties of these mycotoxins.[18]

Conclusion